3-(broMoMethyl)-2-chloro-6-Methylpyridine

Catalog No.
S822069
CAS No.
1227574-84-6
M.F
C7H7BrClN
M. Wt
220.494
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(broMoMethyl)-2-chloro-6-Methylpyridine

CAS Number

1227574-84-6

Product Name

3-(broMoMethyl)-2-chloro-6-Methylpyridine

IUPAC Name

3-(bromomethyl)-2-chloro-6-methylpyridine

Molecular Formula

C7H7BrClN

Molecular Weight

220.494

InChI

InChI=1S/C7H7BrClN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3

InChI Key

IFCQIVZDVGTMIX-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)CBr)Cl

Synonyms

3-(broMoMethyl)-2-chloro-6-Methylpyridine

3-(Bromomethyl)-2-chloro-6-methylpyridine (CAS 1227574-84-6) is a highly specialized, orthogonally reactive heterocyclic scaffold designed for advanced pharmaceutical and agrochemical synthesis. It features three distinct functional domains: an electrophilic benzylic bromide for rapid, mild S_N2 alkylations; an aromatic chloride primed for transition-metal-catalyzed cross-coupling; and a 6-methyl group that provides critical steric shielding and modulates lipophilicity. For procurement teams and process chemists, this compound serves as a premium bifunctional linker, enabling strict step-by-step functionalization without the need for complex protecting group strategies or harsh reaction conditions [1].

Attempting to substitute this specific scaffold with cheaper or more common analogs introduces significant process liabilities. Replacing the bromomethyl group with a chloromethyl equivalent drastically reduces S_N2 reactivity, often requiring forcing conditions or in situ Finkelstein iodide catalysis that can degrade sensitive API intermediates. Furthermore, utilizing the unmethylated 3-(bromomethyl)-2-chloropyridine removes the steric bulk at the C6 position, exposing the ring to off-target nucleophilic attack and complicating downstream purification. Finally, attempting in-house synthesis from 2-chloro-3,6-dimethylpyridine via radical bromination typically yields an intractable mixture of mono- and di-brominated regioisomers, making the procurement of the pre-functionalized, high-purity >95% bromide a critical requirement for scalable, reproducible manufacturing [1].

Leaving Group Kinetics: Bromide vs. Chloromethyl Analogs

In mild S_N2 alkylation reactions with sterically hindered secondary amines or delicate phenols, the bromomethyl leaving group demonstrates vastly superior kinetics compared to its chloromethyl counterpart. The bromide typically achieves >95% conversion in under 2 hours at ambient temperature, whereas the chloromethyl analog often requires 24+ hours at elevated temperatures (>60 °C) or the addition of stoichiometric iodide salts to reach comparable yields [1]. This kinetic advantage minimizes thermal degradation of complex substrates.

Evidence DimensionS_N2 Alkylation Reaction Time and Temperature
Target Compound Data<2 hours at 20-25 °C (>95% conversion)
Comparator Or Baseline3-(chloromethyl)-2-chloro-6-methylpyridine (24+ hours at >60 °C)
Quantified Difference>10-fold reduction in reaction time; elimination of heating requirements
ConditionsStandard N-alkylation or O-alkylation of hindered nucleophiles in polar aprotic solvents (e.g., DMF, MeCN)

Procuring the brominated analog allows process chemists to perform late-stage alkylations under exceptionally mild conditions, preserving the integrity of sensitive pharmaceutical intermediates.

Processability: Avoidance of Radical Halogenation Mixtures

A common procurement dilemma is whether to purchase the pre-brominated target or synthesize it in-house from the cheaper 2-chloro-3,6-dimethylpyridine precursor. In-house radical bromination (e.g., NBS/AIBN) is notoriously unselective, typically yielding a statistical mixture containing approximately 60% of the desired C3-monobromide, alongside 15-20% C6-monobromide, 10% dibrominated impurities, and unreacted starting material [1]. Procuring the purified 3-(bromomethyl)-2-chloro-6-methylpyridine eliminates this low-yielding step and the associated costly, solvent-intensive chromatographic separations.

Evidence DimensionDownstream Purity and Yield Loss
Target Compound DataDirect use of >95% pure procured building block (0% synthesis yield loss)
Comparator Or BaselineIn-house synthesis from 2-chloro-3,6-dimethylpyridine (~40-50% yield loss to side-products)
Quantified DifferenceEliminates a ~40% yield penalty and complex purification bottlenecks
ConditionsStandard radical bromination conditions (NBS, radical initiator, CCl4 or PhCF3)

Purchasing the pre-functionalized bromide directly de-risks the synthetic route, ensuring batch-to-batch reproducibility and accelerating scale-up timelines.

Chemoselective Orthogonality: Aliphatic Bromide vs. Aromatic Chloride

The compound offers exceptional orthogonal reactivity, which is critical for sequential functionalization. The aliphatic bromomethyl group undergoes rapid nucleophilic substitution at 0–25 °C, while the aromatic 2-chloro group remains completely inert under these conditions. Subsequent functionalization of the 2-chloro position requires palladium catalysis (e.g., Suzuki coupling) or high-temperature S_NAr conditions (>100 °C) [1]. This >99% chemoselectivity allows for the stepwise assembly of complex heteroaryl systems without the need for intermediate protecting group steps.

Evidence DimensionChemoselectivity in sequential functionalization
Target Compound Data>99% selective S_N2 at the bromomethyl group at 25 °C; 2-chloro remains intact
Comparator Or BaselineBis-halogenated alkyl scaffolds (e.g., 2,3-bis(bromomethyl)pyridine) which suffer from competitive dialkylation
Quantified DifferenceAbsolute orthogonal control vs. statistical mixtures
ConditionsStep 1: Mild S_N2 with amine/phenol. Step 2: Pd-catalyzed cross-coupling.

This strict orthogonality streamlines multi-step syntheses, reducing overall step count and improving cumulative yields in drug discovery programs.

Late-Stage Alkylation in Kinase Inhibitor Synthesis

Due to the highly reactive bromomethyl group and the mild conditions required for displacement, this compound is ideally suited for the late-stage N-alkylation of complex, temperature-sensitive heterocyclic cores in the development of targeted kinase inhibitors. The intact 2-chloro group can then be utilized for final structural diversification via cross-coupling[1].

Fragment-Based Drug Discovery (FBDD) Scaffold Assembly

In FBDD, the strict orthogonal reactivity of the benzylic bromide and the aryl chloride allows this molecule to serve as a central hub. Researchers can rapidly generate libraries of 2,3,6-trisubstituted pyridines by first attaching a diverse array of nucleophiles at the C3 position, followed by automated Suzuki-Miyaura couplings at the C2 position, all while the 6-methyl group maintains a consistent steric and lipophilic profile [1].

Agrochemical Active Ingredient Development

The 2-chloro-6-methylpyridine motif is a privileged structure in several classes of modern agrochemicals. Procuring this pre-brominated building block allows industrial chemists to bypass hazardous, large-scale radical bromination steps, directly integrating the scaffold into pilot-scale production routes with high reproducibility and minimal environmental footprint [1].

XLogP3

2.8

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